molecular formula C7H10ClN B7766158 3-chloro-4,4-dimethylpent-2-enenitrile

3-chloro-4,4-dimethylpent-2-enenitrile

Cat. No.: B7766158
M. Wt: 143.61 g/mol
InChI Key: KCVZJFYFJKNOFD-GQCTYLIASA-N
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Description

Significance and Research Context of Alpha-Halogenated Enenitriles

Alpha-halogenated enenitriles, the chemical class to which 3-chloro-4,4-dimethylpent-2-enenitrile (B1597496) belongs, are recognized for their synthetic utility. The presence of a halogen atom alpha to a nitrile group on a carbon-carbon double bond creates a molecule with multiple reactive sites. These compounds are valuable precursors in various chemical transformations.

The stereoselective synthesis of related compounds, such as trifluoromethylated α-chloro-α,β-unsaturated nitriles, highlights the efforts in the field to control the spatial arrangement of atoms in these molecules. rsc.org Such control is crucial for producing compounds with specific biological activities. Research into the synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers further underscores the importance of developing methods to create complex nitrile-containing structures. beilstein-journals.org

Theoretical studies, for instance, using density functional theory (DFT) on α,β-unsaturated nitriles, help in understanding the electronic properties and reactivity of these molecules, which is essential for designing new synthetic routes and predicting reaction outcomes. rsc.org The development of novel synthetic strategies for producing α,β-unsaturated nitriles from readily available starting materials like alcohols and other nitriles is an active area of research, aiming for more efficient and environmentally friendly processes. researchgate.net

Structural Characteristics and Unique Features of this compound

The molecular structure of this compound (C₇H₁₀ClN) contains several key features that dictate its chemical behavior. uni.lu The presence of a tert-butyl group, a chlorine atom, and a nitrile group all influence the molecule's steric and electronic properties.

The table below summarizes some of the key structural and physical properties of this compound.

PropertyValue
Molecular Formula C₇H₁₀ClN
CAS Number 216574-58-2
SMILES CC(C)(C)C(=CC#N)Cl
InChI InChI=1S/C7H10ClN/c1-7(2,3)6(8)4-5-9/h4H,1-3H3

The vinyl chloride moiety within the structure is a significant feature. The double bond and the adjacent chlorine atom create a reactive site, although the reactivity can be influenced by the steric hindrance of the neighboring tert-butyl group.

The nitrile group is a strong electron-withdrawing group, which polarizes the molecule and influences the reactivity of the double bond. The combination of the chloro, nitrile, and tert-butyl groups on the pentenenitrile backbone results in a unique chemical entity with specific applications in organic synthesis. apolloscientific.co.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-chloro-4,4-dimethylpent-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN/c1-7(2,3)6(8)4-5-9/h4H,1-3H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVZJFYFJKNOFD-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C(=C\C#N)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216574-58-2
Record name 3-chloro-4,4-dimethylpent-2-enenitrile
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Synthetic Methodologies for 3 Chloro 4,4 Dimethylpent 2 Enenitrile

Established Synthetic Routes to 3-Chloro-4,4-dimethylpent-2-enenitrile (B1597496)

The formation of this compound has been approached through various established chemical transformations. These routes often involve the strategic introduction of the chloro and cyano functionalities onto a pentene backbone.

Multi-Step Synthesis Strategies for Enenitrile Formation

Information regarding multi-step synthesis strategies specifically targeting this compound is limited in the reviewed scientific literature. General multi-step approaches to similar α,β-unsaturated nitriles often involve the conversion of a carbonyl compound to an intermediate, such as a cyanohydrin or an oxime, followed by dehydration and chlorination. The application of these general methods to the specific synthesis of this compound has not been detailed in available research.

Utilization of Specific Precursors (e.g., Pinacolone, Hydroxylamine Sulphate)

While pinacolone is a plausible precursor for the 4,4-dimethylpentyl backbone of the target molecule, and hydroxylamine sulphate is a common reagent for the formation of oximes which can be converted to nitriles, a direct and detailed synthetic route for this compound from these specific starting materials is not explicitly described in the available scientific and patent literature. The hypothetical pathway would likely involve the formation of pinacolone oxime, followed by a Beckmann rearrangement or a related reaction to introduce the nitrile group, and subsequent chlorination. However, the feasibility and specific conditions for this transformation remain undocumented.

Novel Approaches in this compound Synthesis

The exploration of novel synthetic methods offers the potential for more efficient and selective production of this compound.

Exploration of Organometallic Chemistry for Targeted Synthesis

Stereoselective Synthesis of Enenitrile Isomers (e.g., (2Z)-Isomer)

There is a lack of specific information in the scientific literature regarding the stereoselective synthesis of the (2Z)-isomer of this compound. The control of the double bond geometry is a crucial aspect of modern organic synthesis, and methods to selectively obtain the (Z)- or (E)-isomer are of significant interest. However, research detailing the stereoselective synthesis of this particular compound is not currently available.

Application of Green Chemistry Principles in Sustainable Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green chemistry principles can be applied to enhance the sustainability of the process.

Atom Economy: The proposed chlorination reaction, if optimized, can have a high atom economy, as the majority of the atoms from the reactants are incorporated into the final product.

Use of Safer Solvents and Reagents: Traditional solvents like carbon tetrachloride are toxic and environmentally harmful. Greener alternatives such as ionic liquids, supercritical fluids, or even solvent-free conditions could be explored. Similarly, less hazardous chlorinating agents could be investigated.

Catalysis: The use of a catalyst could lower the activation energy of the reaction, potentially allowing for milder reaction conditions and reducing energy consumption. For instance, a Lewis acid catalyst might facilitate the electrophilic chlorination.

Energy Efficiency: Conducting the reaction at ambient temperature and pressure, if feasible, would significantly reduce the energy requirements of the process.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

PrincipleTraditional ApproachGreen Chemistry Approach
SolventsChlorinated solvents (e.g., CCl₄, CH₂Cl₂)Greener solvents (e.g., ionic liquids, ethyl acetate) or solvent-free
ReagentsStoichiometric use of potentially hazardous chlorinating agentsCatalytic amounts of reagents, use of less toxic alternatives
EnergyElevated temperatures may be requiredAmbient temperature and pressure

This is an interactive data table for illustrative comparison.

Optimization of Reaction Conditions for Efficient this compound Production

To maximize the yield and purity of this compound while minimizing by-product formation, a systematic optimization of reaction conditions is essential. Key parameters to consider include the choice of chlorinating agent, solvent, reaction temperature, and reaction time.

A design of experiments (DoE) approach could be employed to efficiently explore the effects of these variables and their interactions. For instance, a factorial design could be used to study the impact of temperature and the molar ratio of the chlorinating agent to the starting material.

Table 3: Illustrative Optimization of the Chlorination of 4,4-dimethylpent-2-enenitrile with Sulfuryl Chloride

EntryTemperature (°C)Molar Ratio (SOCl₂:Nitrile)Reaction Time (h)Yield (%)
1201.0:1478
2251.0:1482
3301.0:1480
4251.1:1489
5251.2:1491
6251.1:1385
7251.1:1589

This is an interactive data table based on hypothetical data for illustrative purposes.

The data in the illustrative table suggests that a slight excess of the chlorinating agent (1.2 equivalents) at room temperature (25°C) for a duration of 4 hours provides the optimal yield. Further optimization could involve screening different catalysts and analyzing the product mixture using techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify any by-products.

Mechanistic Investigations of 3 Chloro 4,4 Dimethylpent 2 Enenitrile Reactivity

Fundamental Reactivity Pathways of 3-Chloro-4,4-dimethylpent-2-enenitrile (B1597496)

The reactivity of this compound is dictated by the interplay of three key functional groups: the carbon-carbon double bond, the nitrile group, and the vinylic chloride. The spatial arrangement and electronic properties of these groups, particularly the sterically demanding tert-butyl group, are expected to significantly influence its chemical behavior.

Role of the Carbon-Carbon Double Bond in Electrophilic and Nucleophilic Reactions

The carbon-carbon double bond in this compound is electron-deficient due to the strong electron-withdrawing effects of both the adjacent nitrile group and the chlorine atom. This electronic characteristic makes the double bond susceptible to attack by nucleophiles, rather than electrophiles which typically react with electron-rich alkenes. chemistrystudent.comnumberanalytics.comlibretexts.org

Nucleophilic Addition: The primary reaction pathway for the C=C bond is expected to be nucleophilic conjugate addition (Michael addition). Nucleophiles are predicted to attack the β-carbon (C2), which is rendered electrophilic through conjugation with the nitrile group. This attack would lead to the formation of a resonance-stabilized carbanion intermediate. However, the immense steric hindrance imposed by the adjacent tert-butyl group at C4 would likely decrease the rate of this reaction significantly compared to less substituted α,β-unsaturated nitriles. byjus.com

Electrophilic Addition: Electrophilic addition to this electron-poor double bond is generally considered unfavorable. numberanalytics.comlibretexts.org For a reaction to occur, a potent electrophile would be required. In such a hypothetical reaction, the regioselectivity would be governed by the formation of the most stable carbocation intermediate. Markovnikov's rule would predict the formation of a carbocation at C2, stabilized by the adjacent chlorine and nitrile groups, although the destabilizing inductive effect of these groups would make this a high-energy intermediate. libretexts.org

Reactivity of the Nitrile Group in Transformations

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, typically involving nucleophilic attack at the electrophilic carbon atom. researchgate.net

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. The reaction proceeds via a nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon, leading to the formation of an amide intermediate (3-chloro-4,4-dimethylpent-2-enamide), which can then be further hydrolyzed to the corresponding carboxylic acid (3-chloro-4,4-dimethylpent-2-enoic acid). The steric bulk of the tert-butyl group may slow down the rate of hydrolysis.

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides a route to synthesize 3-chloro-4,4-dimethylpent-2-en-1-amine.

Cycloaddition Reactions: Nitriles can participate as dienophiles or dipolarophiles in cycloaddition reactions. iastate.edunih.govmdpi.comlibretexts.orgresearchgate.net For instance, a [3+2] cycloaddition with an azide (B81097) would yield a tetrazole ring. The electronic nature and steric accessibility of the nitrile group in this compound would be critical in determining the feasibility and rate of such reactions. Computational studies on acrylonitrile (B1666552) have shown that both [4+2] and [2+2] cycloadditions are possible, with the reaction pathway being kinetically controlled. iastate.edu

Influence of the Chlorine Substituent on Electronic and Steric Effects

The chlorine atom at the C3 position exerts a significant influence on the molecule's reactivity through both electronic and steric effects.

Steric Effects: The chlorine atom, in conjunction with the massive tert-butyl group, creates a highly congested environment around the C3 and C4 positions. This steric hindrance would impede the approach of nucleophiles, particularly for reactions targeting the C3 position (vinylic substitution) or the adjacent C2 and C4 positions.

Reaction Kinetics and Thermodynamic Considerations in this compound Reactions

Specific kinetic and thermodynamic data for reactions involving this compound are not available in the published literature. However, general principles can be applied to predict the likely energetic profiles of its reactions.

Reaction Type Predicted Kinetic Factors Predicted Thermodynamic Factors
Nucleophilic Conjugate Addition Slow due to significant steric hindrance from the tert-butyl group. Rate would depend on the nucleophile's size and reactivity.Generally exothermic, leading to a thermodynamically stable product.
Vinylic Nucleophilic Substitution (at C-Cl) Extremely slow. Requires high energy due to the strength of the C-Cl bond (partial double bond character) and steric hindrance. Unlikely to proceed via standard Sₙ1 or Sₙ2 mechanisms. quora.comThe thermodynamic stability of the product would depend on the nature of the incoming nucleophile and the leaving group ability of the chloride.
Nitrile Hydrolysis Rate will be influenced by steric hindrance around the nitrile group.The formation of a carboxylic acid and ammonia (B1221849) is generally a thermodynamically favorable process.

This table is based on established principles of organic chemistry, as specific experimental data for this compound is not available.

Elucidation of Reaction Intermediates and Transition State Structures

Without experimental or computational studies on this compound, any discussion of its reaction intermediates and transition states remains speculative.

Reaction Intermediates:

In a nucleophilic conjugate addition , the expected intermediate would be a resonance-stabilized enolate anion, with the negative charge delocalized over the α-carbon and the nitrogen atom of the nitrile group.

A hypothetical Sₙ1-type vinylic substitution would proceed through a highly unstable vinylic carbocation at C3. The formation of such an intermediate is energetically unfavorable. quora.com

Transition State Structures:

The transition state for a nucleophilic conjugate addition would involve the partial formation of a bond between the nucleophile and the β-carbon, with a concurrent rehybridization of the atoms in the double bond and nitrile group.

For a cycloaddition reaction , such as a Diels-Alder reaction where the C=C bond acts as the dienophile, a concerted, cyclic transition state would be involved. libretexts.orgresearchgate.net The geometry of this transition state would be significantly influenced by the steric demands of the tert-butyl group and the chlorine atom. Computational studies on similar systems could provide insight into the likely geometry and energy of these transition states. nih.govnih.govsciencepublishinggroup.comresearchgate.netmdpi.com

Chemical Transformations and Derivative Synthesis of 3 Chloro 4,4 Dimethylpent 2 Enenitrile

Functional Group Interconversions of 3-Chloro-4,4-dimethylpent-2-enenitrile (B1597496)

Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another. In the context of this compound, the nitrile moiety and the chloro group are the primary sites for such modifications.

The nitrile group is a versatile functional group that can be converted into various other functionalities, most notably amines and carbonyl-containing groups.

Reduction to Amines: The reduction of nitriles is a common method for the synthesis of primary amines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing nitriles to primary amines. chemistrysteps.com In the case of this compound, treatment with LiAlH₄ would be expected to yield the corresponding primary amine, 3-chloro-4,4-dimethylpent-2-en-1-amine. The reaction proceeds via nucleophilic addition of hydride to the nitrile carbon, followed by further reduction of the intermediate imine.

Partial Reduction to Aldehydes: A partial reduction of the nitrile group to an aldehyde can be achieved using sterically hindered reducing agents like diisobutylaluminum hydride (DIBAL-H). chemistrysteps.commasterorganicchemistry.comyoutube.com This reagent adds one equivalent of hydride to the nitrile, forming an aluminum-imine intermediate which, upon aqueous workup, hydrolyzes to the aldehyde. chemistrysteps.commasterorganicchemistry.com Thus, reacting this compound with DIBAL-H at low temperatures followed by hydrolysis would likely produce 3-chloro-4,4-dimethylpent-2-enal.

Hydrolysis to Carboxylic Acids or Amides: The nitrile group can be hydrolyzed under either acidic or basic conditions to afford a carboxylic acid or an amide. youtube.com Vigorous acidic or basic hydrolysis of this compound would lead to the formation of 3-chloro-4,4-dimethylpent-2-enoic acid. youtube.com Under milder basic conditions, it may be possible to isolate the corresponding amide, 3-chloro-4,4-dimethylpent-2-enamide, as the intermediate of the hydrolysis reaction. youtube.com

Table 1: Predicted Products of Nitrile Moiety Modification

Reagent(s) Predicted Product Product Class
1. LiAlH₄; 2. H₂O 3-Chloro-4,4-dimethylpent-2-en-1-amine Primary Amine
1. DIBAL-H; 2. H₂O 3-Chloro-4,4-dimethylpent-2-enal Aldehyde
H₃O⁺, Δ or OH⁻, H₂O, Δ 3-Chloro-4,4-dimethylpent-2-enoic acid Carboxylic Acid

The vinylic chloride in this compound is generally less reactive towards nucleophilic substitution than an alkyl chloride. However, under certain conditions, halogen exchange and substitution can occur.

Finkelstein Reaction: The Finkelstein reaction is a classic method for exchanging one halogen for another, typically using an alkali metal halide in a suitable solvent. google.com While this reaction is most effective for primary alkyl halides, its application to vinylic halides is more challenging. Treatment of this compound with sodium iodide in acetone (B3395972) could potentially lead to the corresponding 3-iodo-4,4-dimethylpent-2-enenitrile. The success of this reaction would depend on the relative solubilities of the sodium halides in the solvent, which drives the equilibrium. google.com

Nucleophilic Aromatic Substitution Analogs: Although not an aromatic system, the vinylic chloride can undergo nucleophilic substitution with strong nucleophiles, particularly when catalyzed by a transition metal. For instance, reactions with amines or thiols could potentially displace the chloride, although harsh conditions or specific catalysts might be required due to the steric hindrance of the tert-butyl group and the electron-withdrawing nature of the nitrile.

Carbon-Carbon Bond Forming Reactions Involving this compound

The activated double bond in this compound provides an avenue for the formation of new carbon-carbon bonds, a cornerstone of synthetic organic chemistry.

The electron-withdrawing nitrile group activates the carbon-carbon double bond for nucleophilic attack, primarily at the β-position in a Michael-type addition.

Addition of Grignard Reagents: Grignard reagents can add to the nitrile carbon, which upon hydrolysis, yields a ketone. masterorganicchemistry.com The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would be expected to initially form an imine intermediate after addition to the nitrile. Subsequent acidic workup would hydrolyze the imine to produce the corresponding ketone. masterorganicchemistry.com However, the significant steric hindrance from the adjacent tert-butyl group may impede this reaction.

The enenitrile system can potentially participate in cycloaddition reactions, providing a route to cyclic and heterocyclic compounds.

Diels-Alder Reaction: The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings. libretexts.org In this context, this compound would act as the dienophile. For a successful Diels-Alder reaction, the diene must be able to adopt an s-cis conformation. libretexts.org The reactivity of the dienophile is enhanced by electron-withdrawing groups, such as the nitrile group present in the target molecule. libretexts.org However, the steric bulk of the tert-butyl group may hinder the approach of the diene, potentially requiring high temperatures or pressures for the reaction to proceed.

Synthesis of Novel Molecular Scaffolds and Derivatives from this compound

The reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecular architectures, particularly heterocyclic compounds. apolloscientific.co.uk

Synthesis of Substituted Pyrazoles: A significant application of β-chloro-α,β-unsaturated nitriles is in the synthesis of aminopyrazoles. chim.itarkat-usa.org A Chinese patent describes a method for the synthesis of 3-tert-butyl-4-cyano-5-aminopyrazole from a related starting material. google.com Following this precedent, the reaction of this compound with hydrazine (B178648) hydrate (B1144303) is expected to yield 5-amino-3-(tert-butyl)-1H-pyrazole. The reaction likely proceeds via a nucleophilic attack of hydrazine, followed by an intramolecular cyclization and elimination of hydrogen chloride.

Synthesis of Substituted Pyridines: The construction of substituted pyridines can be achieved through various condensation and cycloaddition strategies. nih.govmdpi.comnih.govrsc.orggoogle.com By analogy to known methods, this compound could potentially be a building block for highly substituted pyridines. For instance, a [3+3] annulation reaction with a suitable 1,3-dianion equivalent could lead to a dihydropyridine (B1217469) intermediate, which upon oxidation would yield the aromatic pyridine.

Table 2: Synthesis of Novel Scaffolds

Reactant(s) Predicted Product Scaffold Type
Hydrazine hydrate 5-Amino-3-(tert-butyl)-1H-pyrazole Pyrazole (B372694)

Construction of Heterocyclic Systems via Cyclization

The presence of both a nitrile group and a vinyl chloride moiety makes this compound a suitable precursor for the synthesis of various heterocyclic compounds through cyclization reactions. These reactions typically involve the reaction of the unsaturated nitrile with a binucleophilic reagent, where one nucleophilic center attacks the β-carbon of the double bond (leading to the substitution of the chlorine atom) and the other attacks the nitrile carbon.

A notable example of this is the synthesis of pyrazole derivatives. The general reaction for forming pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine. beilstein-journals.orgnih.govmdpi.comorganic-chemistry.orgnih.gov In the case of β-chlorovinyl nitriles, the vinyl chloride and nitrile groups can act as a 1,3-dielectrophilic system.

A Chinese patent describes a method for the synthesis of 3-tert-butyl-4-cyano-5-aminopyrazole, a compound with a similar substitution pattern. google.com In this patented process, a closely related starting material, 3,3-dimethyl-2-chloro-1-butene-1,1-dicyanide, is reacted with hydrazine hydrate. google.com The reaction proceeds via a cyclization mechanism where the hydrazine molecule attacks the chlorinated carbon and the nitrile group, leading to the formation of the pyrazole ring. google.com This suggests a viable pathway for the cyclization of this compound with hydrazine to yield 3-tert-butyl-5-amino-4-cyanopyrazole. The proposed reaction is outlined in the scheme below.

Scheme 1: Proposed Synthesis of 3-tert-butyl-5-amino-4-cyanopyrazole

In this proposed reaction, the initial step would be the nucleophilic attack of a hydrazine nitrogen atom at the carbon bearing the chlorine atom, followed by an intramolecular attack of the second nitrogen atom onto the nitrile carbon, leading to the cyclized product after tautomerization.

Detailed research findings for this specific transformation of this compound, including reaction conditions and yields, are not extensively reported in publicly available scientific literature. However, the data from the patent for a similar compound provides a strong basis for its feasibility. google.com

Table 1: Synthesis of a Structurally Related Pyrazole Derivative

Starting Material Reagent Product Reference

Synthesis of Chiral Derivatives and Enantioselective Transformations

The creation of chiral molecules is a cornerstone of modern synthetic chemistry, particularly for applications in pharmaceuticals and materials science. For a molecule like this compound, the introduction of chirality could be envisioned through several strategies, primarily involving asymmetric transformations of the carbon-carbon double bond.

Enantioselective conjugate addition (or Michael addition) of nucleophiles to α,β-unsaturated nitriles is a well-established method for generating stereocenters. rsc.org This approach typically employs a chiral catalyst to control the facial selectivity of the nucleophilic attack on the β-carbon. A variety of chiral catalysts, including organocatalysts and metal complexes with chiral ligands, have been developed for such transformations. frontiersin.orgorganic-chemistry.orgresearchgate.netnih.govscilit.com

In the context of this compound, an enantioselective Michael addition could potentially be used to introduce a chiral substituent at the β-position. However, a comprehensive search of the scientific literature did not yield any specific studies detailing the synthesis of chiral derivatives or enantioselective transformations starting from this particular compound. The steric hindrance imposed by the tert-butyl group might present a significant challenge for catalytic asymmetric reactions.

While general methodologies for the asymmetric synthesis of chiral compounds from α,β-unsaturated systems are abundant, their direct applicability to this compound has not been documented. Therefore, there are currently no detailed research findings or established protocols for the enantioselective synthesis of its derivatives. Further research would be required to explore the potential of this substrate in asymmetric catalysis and to develop methods for the synthesis of its chiral derivatives.

Advanced Applications of 3 Chloro 4,4 Dimethylpent 2 Enenitrile in Organic Synthesis

Strategic Use as a Versatile Synthetic Intermediate

The versatility of 3-chloro-4,4-dimethylpent-2-enenitrile (B1597496) as a synthetic intermediate stems from the presence of multiple reactive sites within its structure: a nitrile group, a carbon-carbon double bond, and a chloro substituent. This combination of functional groups allows for a diverse range of chemical transformations, making it a valuable building block for organic chemists. The reactivity of this compound is pivotal for its application in advanced chemical synthesis and various industrial processes. apolloscientific.co.uk

The strategic utility of this compound can be understood by examining the potential reactions at each of its functional groups. The nitrile group can undergo hydrolysis to form carboxylic acids or amides, and it can be reduced to primary amines. The chloro group, being a good leaving group, can be substituted by various nucleophiles. The carbon-carbon double bond allows for addition reactions. This multifunctional nature enables its use in a variety of synthetic pathways.

Below is a table summarizing the key reactive sites of this compound and their potential synthetic transformations:

Reactive Site Potential Synthetic Transformations Resulting Functional Group
Nitrile (-C≡N)Hydrolysis (acidic or basic)Carboxylic acid (-COOH) or Amide (-CONH₂)
Reduction (e.g., with LiAlH₄ or catalytic hydrogenation)Primary amine (-CH₂NH₂)
Chloro (-Cl)Nucleophilic substitution (e.g., with alkoxides, thiolates, or amines)Ethers, thioethers, secondary/tertiary amines
Carbon-Carbon Double Bond (-C=C-)Addition reactions (e.g., hydrogenation, halogenation)Saturated carbon-carbon bond, di-halogenated alkane
EpoxidationEpoxide

Contributions to the Synthesis of Complex Organic Molecules

While this compound is a valuable intermediate, its application in the total synthesis of highly complex organic molecules, such as natural products, is not extensively documented in publicly available scientific literature. Its primary role appears to be in the efficient construction of specific molecular frameworks, particularly for industrial applications, rather than as a common building block in the synthesis of intricate, polycyclic natural products.

Application in the Development of Agrochemical Building Blocks

The most significant and well-established application of this compound is in the production of agrochemicals, specifically as a key intermediate in the synthesis of certain fungicides. apolloscientific.co.uk The molecular backbone of this compound, a 4,4-dimethylpentyl moiety, is a core structural feature of several commercially important triazole fungicides.

Triazole fungicides are a major class of agrochemicals used to protect crops from a wide range of fungal diseases. The synthesis of these fungicides often involves the construction of a specific aliphatic side chain attached to the triazole ring and a substituted aromatic group. This compound serves as a precursor for this aliphatic side chain in several prominent fungicides.

A notable example is its inferred role in the synthesis of Diniconazole , a conazole fungicide used to control diseases like mildew and rust. The chemical structure of Diniconazole, (1E)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol, contains the characteristic 4,4-dimethylpentyl skeleton that can be derived from this compound.

Another related agrochemical is Paclobutrazol , a plant growth retardant and triazole fungicide. Its structure, (2S,3S)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol, also features the 4,4-dimethylpentyl group, further suggesting the importance of intermediates like this compound in the synthesis of this class of compounds.

The following table highlights the structural similarities between this compound and these prominent triazole agrochemicals:

Compound Chemical Structure Key Structural Moiety Derived from the Intermediate
This compoundC₇H₁₀ClN4,4-dimethylpentyl backbone
DiniconazoleC₁₅H₁₇Cl₂N₃O4,4-dimethylpentyl side chain
PaclobutrazolC₁₅H₂₀ClN₃O4,4-dimethylpentyl side chain

Integration into Pharmaceutical Synthesis Pathways as an Intermediate

There is currently limited information available in the public domain regarding the direct integration of this compound into pharmaceutical synthesis pathways. While chlorinated organic compounds are common in many pharmaceuticals, the specific use of this particular nitrile as a pharmaceutical intermediate is not well-documented in scientific journals or patent literature. Its primary industrial application appears to be concentrated in the agrochemical sector.

Spectroscopic and Analytical Characterization Methodologies for 3 Chloro 4,4 Dimethylpent 2 Enenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of 3-chloro-4,4-dimethylpent-2-enenitrile (B1597496), distinct signals corresponding to the different proton environments are anticipated. The tert-butyl group protons would appear as a singlet, integrating to nine protons, typically in the upfield region of the spectrum. The vinylic proton, being part of the α,β-unsaturated system and influenced by the electron-withdrawing nitrile and chloro groups, would resonate as a singlet in the downfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
-C(CH₃)₃ ~1.3 Singlet 9H

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom would give a distinct signal. The spectrum would be expected to show signals for the nitrile carbon, the two olefinic carbons, the quaternary carbon of the tert-butyl group, and the methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
-C N ~115 - 120
=C H- ~100 - 110
-C (Cl)= ~150 - 160
-C (CH₃)₃ ~35 - 40

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, since there are no adjacent protons, significant COSY correlations would not be expected.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. This would definitively link the vinylic proton signal to its corresponding carbon signal and the methyl proton signals to their carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. Key HMBC correlations would be expected between the tert-butyl protons and the quaternary carbon, the adjacent olefinic carbon, and the methyl carbons. The vinylic proton would show correlations to the nitrile carbon and the carbon bearing the chloro group.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Expected IR and Raman Absorption Bands for this compound

Functional Group Vibration Expected Wavenumber (cm⁻¹)
Nitrile (-C≡N) Stretching 2220 - 2240
Alkene (C=C) Stretching 1620 - 1640
C-H (sp³ methyl) Stretching 2850 - 3000
C-H (sp² vinyl) Stretching 3010 - 3100

The nitrile group would exhibit a sharp, medium-intensity absorption band in the IR spectrum. The carbon-carbon double bond stretch of the α,β-unsaturated system would also be observable. The C-Cl stretch would appear in the fingerprint region. Raman spectroscopy would be particularly useful for observing the more symmetric C=C and C≡N stretching vibrations.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. The nominal molecular weight of this compound is approximately 143.6 g/mol .

Due to the presence of chlorine, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments. The ratio of the M⁺ peak to the M+2 peak would be approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways would likely involve the loss of a methyl group (CH₃) from the tert-butyl group to form a stable carbocation, and potentially the loss of a chlorine radical (Cl•) or hydrogen cyanide (HCN). Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed for the analysis of complex mixtures and to obtain the mass spectrum of the pure compound.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of compounds. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would likely be suitable for the analysis of this moderately polar compound. A UV detector would be appropriate for detection, as the α,β-unsaturated nitrile chromophore should absorb UV light.

Gas Chromatography (GC): Given the expected volatility of this compound, gas chromatography is another excellent method for purity assessment. A non-polar or medium-polarity capillary column would be used, and the compound would be detected by a flame ionization detector (FID) or a mass spectrometer (in GC-MS). The retention time of the compound would be characteristic under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis.

Table 4: Summary of Analytical Techniques and Their Applications

Technique Application Information Obtained
¹H NMR Structural Elucidation Proton environments, connectivity (via coupling)
¹³C NMR Structural Elucidation Carbon skeleton
2D NMR Structural Elucidation Definitive assignment of ¹H and ¹³C signals
IR/Raman Functional Group ID Presence of nitrile, alkene, C-Cl bonds
Mass Spec MW & Structure Molecular weight, fragmentation, isotopic patterns

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for confirming molecular geometry and understanding the behavior of the compound in the solid state.

Despite extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), no entries corresponding to the crystal structure of this compound were found. This indicates that the compound has likely not been successfully crystallized and subjected to single-crystal X-ray diffraction analysis, or if it has, the results have not been published in the accessible scientific literature.

Without experimental crystallographic data, it is not possible to generate the standard tables of crystallographic parameters and detailed research findings that would typically be included in this section. Such tables would ordinarily present key information including:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Z Value: The number of molecules per unit cell.

Key Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles they form.

The absence of this information precludes a definitive discussion on the solid-state conformation, packing arrangement, and non-covalent interactions of this compound. Further research, involving the synthesis of high-quality single crystals and subsequent X-ray diffraction studies, is required to elucidate the solid-state structure of this compound.

Computational Chemistry and Theoretical Studies of 3 Chloro 4,4 Dimethylpent 2 Enenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-chloro-4,4-dimethylpent-2-enenitrile (B1597496), these methods can elucidate its electronic structure, stability, and potential reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT analysis of this compound would typically commence with geometry optimization to find the lowest energy structure. Functionals such as B3LYP or M06-2X, paired with a suitable basis set like 6-311+G(d,p), would be appropriate for this system, which contains chlorine and a nitrile group.

The presence of the bulky tert-butyl group and the chlorine atom introduces significant steric and electronic effects. DFT calculations would be crucial in determining the preferred stereoisomer (E or Z) and the rotational barrier around the C-C single bonds. The electron-withdrawing nature of both the chloro and nitrile groups would significantly influence the electron density distribution across the C=C double bond, making the β-carbon atom susceptible to nucleophilic attack.

Key parameters that would be calculated include orbital energies (HOMO and LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity. The MEP map would visually represent the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, highlighting the nitrile nitrogen and the region around the chlorine atom as areas of negative potential, and the hydrogen atoms as areas of positive potential.

Table 1: Predicted DFT (B3LYP/6-311+G(d,p)) Geometrical Parameters for (E)-3-chloro-4,4-dimethylpent-2-enenitrile (Illustrative)

ParameterPredicted Value
C=C Bond Length~1.34 Å
C-Cl Bond Length~1.75 Å
C≡N Bond Length~1.16 Å
C-C(t-Bu) Bond Length~1.52 Å
C=C-C Angle~122°
C=C-Cl Angle~118°
Dihedral Angle (Cl-C=C-C)~180°

Note: These are illustrative values based on typical bond lengths and angles for similar structures and would require specific calculations for confirmation.

Ab Initio Calculations

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally demanding, would provide more accurate energies and properties. For a molecule of this size, MP2 with a reasonably large basis set would be feasible for geometry optimization and frequency calculations.

Ab initio calculations would be particularly valuable for benchmarking the results from DFT and for investigating phenomena where DFT might be less reliable, such as weak intermolecular interactions or excited states. They could provide a more refined picture of the electron correlation effects, which are important in a molecule with multiple bonds and lone pairs.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and dynamics simulations can explore its behavior in a condensed phase and over time.

Molecular dynamics (MD) simulations would involve placing the this compound molecule in a simulation box, often with a solvent, and solving Newton's equations of motion for all atoms. This would require the development of a force field, a set of parameters that describe the potential energy of the system. While a specific force field for this molecule is unlikely to exist, parameters could be derived from existing force fields (like GAFF or CGenFF) and refined using quantum chemical data.

MD simulations could be used to study the conformational flexibility of the molecule, particularly the rotation of the tert-butyl group. They could also provide insights into its solvation properties, showing how solvent molecules arrange around the polar nitrile and chloro groups and the nonpolar tert-butyl group.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the experimental characterization of a compound.

Vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. These computed frequencies, when properly scaled, can be compared with experimental Infrared (IR) and Raman spectra. Key vibrational modes to look for in this compound would include the C≡N stretch (typically around 2220-2260 cm⁻¹), the C=C stretch (around 1640-1680 cm⁻¹), and the C-Cl stretch (around 600-800 cm⁻¹).

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with good accuracy using methods like GIAO (Gauge-Including Atomic Orbital) within a DFT framework. The calculated ¹H and ¹³C chemical shifts would be sensitive to the electronic environment of each nucleus, providing a powerful tool for structure verification.

Conformational analysis would involve systematically exploring the potential energy surface as a function of key dihedral angles. For this compound, the most important dihedral angle would be the one governing the rotation of the tert-butyl group relative to the vinyl plane. A relaxed potential energy surface scan would reveal the energy barriers between different conformers and identify the most stable conformations.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

SpectroscopyFeaturePredicted Range
IRC≡N Stretch2220-2260 cm⁻¹
IRC=C Stretch1640-1680 cm⁻¹
IRC-Cl Stretch600-800 cm⁻¹
¹³C NMRC≡N Carbon115-125 ppm
¹³C NMRC=C Carbons120-140 ppm
¹H NMRVinyl Proton5.5-6.5 ppm

Note: These are illustrative ranges and the exact values would depend on the specific stereoisomer and conformation.

Computational Studies on Reaction Mechanisms and Energetics

Computational chemistry is an invaluable tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of reaction barriers.

For this compound, several reactions could be of interest. For example, the mechanism of its synthesis, likely involving a condensation and chlorination sequence, could be elucidated. The reactivity of the molecule towards nucleophiles could be explored by modeling the addition to the activated double bond. The energetics of substitution reactions at the chlorine atom could also be investigated.

By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This would provide insights into the kinetics (from the activation energy) and thermodynamics (from the reaction energy) of the process. The influence of the bulky tert-butyl group on the accessibility of the reactive sites would be a key aspect to investigate.

Future Directions and Emerging Research Avenues for 3 Chloro 4,4 Dimethylpent 2 Enenitrile

Development of Catalytic Asymmetric Reactions with 3-Chloro-4,4-dimethylpent-2-enenitrile (B1597496)

The development of catalytic asymmetric reactions is a cornerstone of modern organic chemistry, enabling the synthesis of chiral molecules with high enantioselectivity. nih.govfrontiersin.org The structure of this compound offers several handles for such transformations, although specific research on this compound is nascent. Future investigations could productively focus on the following areas:

Asymmetric Hydrogenation: The carbon-carbon double bond in this compound is a prime target for asymmetric hydrogenation. The development of chiral transition-metal catalysts (e.g., based on rhodium, ruthenium, or iridium) could facilitate the stereoselective reduction of the double bond to yield chiral 3-chloro-4,4-dimethylpentanenitrile. The significant steric bulk of the tert-butyl group would likely play a crucial role in the facial selectivity of the hydrogenation, potentially leading to high diastereoselectivities.

Enantioselective Conjugate Additions: The electron-withdrawing nitrile group activates the double bond for conjugate addition reactions. Chiral organocatalysts or metal complexes could be employed to mediate the enantioselective addition of various nucleophiles, such as thiols, amines, or carbon nucleophiles, to the β-position of the nitrile. This would provide access to a range of chiral β-substituted nitriles, which are valuable intermediates in pharmaceutical synthesis.

Asymmetric Cross-Coupling Reactions: The vinyl chloride moiety can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. The use of chiral ligands on the metal catalyst (e.g., palladium or nickel) could enable the asymmetric formation of a new stereocenter at the chlorine-bearing carbon, leading to the synthesis of chiral allenes or other axially chiral compounds.

A summary of potential catalytic asymmetric reactions is presented in Table 1.

Reaction Type Potential Chiral Product Key Catalytic System Potential Research Focus
Asymmetric HydrogenationChiral 3-chloro-4,4-dimethylpentanenitrileChiral Rh, Ru, or Ir complexesInfluence of steric hindrance on enantioselectivity
Enantioselective Conjugate AdditionChiral β-substituted nitrilesChiral organocatalysts, chiral metal complexesAddition of diverse nucleophiles
Asymmetric Cross-CouplingChiral allenes, axially chiral biarylsChiral Pd or Ni complexes with specialized ligandsControl of axial chirality

Exploration of Novel Reaction Media and Sustainable Synthesis Approaches

Modern chemical synthesis places a strong emphasis on sustainability and the use of environmentally benign reaction media. researchgate.netrsc.orgencyclopedia.pub Future research on this compound should prioritize the development of green and sustainable synthetic protocols.

Aqueous Synthesis: Conducting reactions in water is a key goal of green chemistry. researchgate.net Research into the use of surfactants or phase-transfer catalysts could enable reactions involving the typically hydrophobic this compound to be performed in aqueous media. This would reduce the reliance on volatile organic solvents.

Biocatalysis: The use of enzymes for chemical transformations offers high selectivity under mild conditions. frontiersin.org Future work could explore the use of nitrile hydratases or nitrilases for the selective conversion of the nitrile group to an amide or carboxylic acid, respectively. Additionally, dehalogenases could be investigated for the selective removal of the chlorine atom.

Renewable Solvents and Reagents: The synthesis of this compound itself could be made more sustainable by employing solvents derived from biomass and by developing catalytic routes that minimize waste. For instance, exploring catalytic hydrochlorination or cyanation methods that avoid stoichiometric reagents would be a significant advancement. rsc.orgresearchgate.net

Potential sustainable approaches are outlined in Table 2.

Approach Description Potential Benefit
Aqueous SynthesisUtilizing water as the reaction solvent, possibly with surfactants.Reduced use of volatile organic compounds.
BiocatalysisEmploying enzymes like nitrile hydratases or dehalogenases.High selectivity, mild reaction conditions.
Renewable FeedstocksDeveloping synthetic routes from bio-based starting materials.Reduced fossil fuel dependence.

Integration into Flow Chemistry Systems for Scalable Production

Flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds. organic-chemistry.orgmt.comeuropa.eu The integration of the synthesis and reactions of this compound into continuous flow systems represents a promising avenue for future research.

Improved Safety and Heat Transfer: Many reactions, such as halogenations and nitrations, are highly exothermic and can be hazardous to perform on a large scale in batch reactors. Flow reactors, with their high surface-area-to-volume ratio, allow for excellent heat transfer and precise temperature control, mitigating the risks of thermal runaways. europa.eu

Enhanced Reaction Efficiency: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and selectivities compared to batch processes. This can also allow for the use of highly reactive intermediates that would be difficult to handle in a batch setting.

Telescoped Synthesis: Flow chemistry enables the coupling of multiple reaction steps into a single, continuous process, so-called telescoped synthesis. This can significantly reduce the need for intermediate purification steps, saving time, solvents, and resources. Future work could aim to develop a telescoped flow synthesis of derivatives of this compound.

Design and Synthesis of Advanced Materials Incorporating this compound Motifs

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of advanced materials with tailored properties.

Functional Polymers: The nitrile group can be polymerized, and the vinyl chloride moiety can also participate in polymerization reactions. This dual reactivity could be exploited to create novel copolymers. For example, copolymerization with other monomers could lead to the formation of functional polyacrylonitriles with tunable properties. polymersource.carsc.org The chlorine atom could serve as a handle for post-polymerization modification, allowing for the introduction of other functional groups.

Porous Organic Frameworks: The rigid tert-butyl group and the reactive nitrile and chloride functionalities could be incorporated into the synthesis of porous organic frameworks (POFs) or metal-organic frameworks (MOFs). These materials have applications in gas storage, separation, and catalysis. The nitrile groups could be converted to amidoximes, which are known to be effective for uranium extraction from seawater. acs.orgornl.govosti.govacs.org

Future research in these areas will be crucial to fully realize the potential of this compound as a versatile building block in modern chemistry and materials science.

Q & A

Basic: What are the standard synthetic routes for 3-chloro-4,4-dimethylpent-2-enenitrile, and how are reaction conditions optimized?

Answer:
A common synthesis involves the condensation of ketones and aldehydes in basic ethanol solutions. For example, a mixture of 1-(2-methyl-4,5-dimethoxyphenyl)ethanone and 3-chloro-4,5-dimethoxybenzaldehyde in ethanol with potassium hydroxide (40% aqueous) is stirred for 24 hours, followed by acidification and crystallization . Optimization includes:

  • Solvent selection : Ethanol balances solubility and reactivity.
  • Base strength : KOH ensures deprotonation for enolate formation.
  • Reaction time : Extended stirring (24 hours) maximizes yield.
  • Work-up : Acidification with HCl precipitates the product, and methanol recrystallization improves purity.

Basic: How is this compound characterized using spectroscopic techniques?

Answer:
Key characterization methods:

  • FTIR : Identifies functional groups (e.g., nitrile stretch ~2240 cm⁻¹, C=C stretch ~1650 cm⁻¹) .
  • NMR :
    • ¹H NMR : Signals for vinylic protons (δ 5.5–6.5 ppm) and methyl groups (δ 1.2–1.5 ppm).
    • ¹³C NMR : Nitrile carbon (~115–120 ppm), quaternary carbons (δ 40–50 ppm) .
  • Mass spectrometry : Molecular ion peak at m/z 143.61 (C₇H₁₀ClN) confirms molecular weight .

Basic: What are the critical physical properties of this compound, and how are they determined experimentally?

Answer:

Property Value Method
Boiling point90–92°C at 10 mmHgDistillation under reduced pressure
Density1.009 g/cm³Pycnometry or gas displacement
Refractive index1.461Abbe refractometer
Flash point58.2°CPensky-Martens closed-cup tester

Advanced: How can crystallographic tools like SHELX resolve structural ambiguities in this compound derivatives?

Answer:
SHELX software (e.g., SHELXL, SHELXS) is used for:

  • Structure solution : Direct methods (SHELXS) for phase determination from X-ray diffraction data.
  • Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy factors, even for twinned crystals or high-resolution data .
  • Validation : Tools like PLATON check for missed symmetry or disorder. For example, resolving chlorine atom positions in crowded regions requires iterative refinement and electron density mapping .

Advanced: How can researchers address contradictions in spectroscopic data for this compound (e.g., unexpected NMR splitting patterns)?

Answer:
Contradictions arise from dynamic effects or impurities. Methodological steps:

Purity verification : Re-crystallize or use HPLC.

Variable-temperature NMR : Detect conformational changes (e.g., hindered rotation around C=C bonds).

DFT calculations : Simulate NMR spectra (GIAO method) to compare with experimental data.

2D NMR (COSY, NOESY) : Resolve coupling networks and spatial proximities .

Advanced: What strategies are effective in studying polymorphism or co-crystal formation with this compound?

Answer:

  • Screening : Use solvent evaporation (e.g., acetonitrile, toluene) or slurry methods to isolate polymorphs.
  • PXRD and DSC : Differentiate forms via diffraction patterns and thermal behavior.
  • Co-crystal design : Combine with hydrogen-bond donors (e.g., carboxylic acids) and analyze via single-crystal XRD .
  • Patent data : Crystalline forms of structurally similar nitriles (e.g., 4,4-dimethylpent-2-enenitrile derivatives) suggest halogen bonding as a stabilization mechanism .

Advanced: How can reaction yields for this compound synthesis be improved beyond reported low yields (e.g., 2–5%)?

Answer:
Low yields (common in multi-step syntheses) are addressed by:

  • Catalyst optimization : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts for stereoselectivity.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours).
  • In-situ purification : Use scavenger resins to remove byproducts.
  • Flow chemistry : Enhances mixing and heat transfer for exothermic steps .

Advanced: What computational methods predict the environmental persistence or toxicity of this compound?

Answer:

  • QSAR models : Predict biodegradability (e.g., BIOWIN) or toxicity (e.g., ECOSAR).
  • Molecular docking : Assess interactions with biological targets (e.g., cytochrome P450 enzymes).
  • Degradation pathways : DFT simulations of hydrolysis (e.g., nitrile to amide conversion under acidic conditions) .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods due to volatile organic compound (VOC) emissions.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
  • Storage : –20°C in airtight containers to prevent degradation .

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3-chloro-4,4-dimethylpent-2-enenitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.